molecular formula C7H3ClF2O2 B125496 3-Chloro-2,4-difluorobenzoic acid CAS No. 154257-75-7

3-Chloro-2,4-difluorobenzoic acid

Cat. No.: B125496
CAS No.: 154257-75-7
M. Wt: 192.55 g/mol
InChI Key: YGYZTZAEZMCPSC-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluorobenzoic acid: is a fluorinated aromatic compound with the molecular formula C7H3ClF2O2 and a molecular weight of 192.55 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3, 2, and 4 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is used as a building block in organic synthesis and has applications in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: 3-Chloro-2,4-difluorobenzoic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the manufacture of polymers, coatings, and other advanced materials .

Properties

IUPAC Name

3-chloro-2,4-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYZTZAEZMCPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378531
Record name 3-Chloro-2,4-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154257-75-7
Record name 3-Chloro-2,4-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2,4-difluorobenzoic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

294 ml (0.471 mol) of a 1.6N solution of n-butyllithium in hexane are added dropwise and at -70° C. to a solution of 71 ml (0.471 mol) of tetramethylethylenediamine (TMEDA) in 300 ml of dry tetrahydrofuran (THF). 33.8 g (0.214 mol) of 2,4-difluorobenzoic acid, in 100 ml of dry tetrahydrofuran (THF), are added dropwise with stirring, under argon and at -70° C., to the above solution. After stirring for one hour, 111.5 g (0.471 mol) of hexachloroethane in solution in 150 ml of dry THF are run in. After two hours at -70° C., the temperature is allowed to return to 10° C. The reaction mixture is hydrolysed with 150 ml of ice-cooled water and brought to a pH of approximately 1 by addition of 3N hydrochloric acid. The aqueous phase is extracted with ether, dried over magnesium sulphate and concentrated. The residue is recrystallised from heptane/ether. 16.5 g (yield 40%) of 2,4-difluoro-3-chlorobenzoic acid are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the synthetic route for producing 3-chloro-2,4-difluorobenzoic acid as described in the research?

A1: The synthesis of this compound starts with 2,6-difluoroaniline as the primary material []. The process involves a series of reactions, including:

    Q2: How was the structure of the synthesized this compound confirmed?

    A2: The structure of the synthesized this compound was verified using spectroscopic techniques. Mass Spectrometry (MS) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy were employed to confirm the identity and purity of the final product [].

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